

Autocamtide-2 peptide handling and reconstitution instructions.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Autocamtide-2

Cat. No.: B15508805

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Application Notes and Protocols: Autocamtide-2 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autocamtide-2 is a synthetic peptide that serves as a highly selective and specific substrate for Calcium/calmodulin-dependent protein kinase II (CaMKII).^{[1][2][3]} Its amino acid sequence, Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu (KKALRRQETVDAL), is derived from the autophosphorylation site (Threonine 286) of the CaMKII alpha subunit.^{[2][3]} This specificity makes **Autocamtide-2** an invaluable tool for the in vitro characterization of CaMKII activity, screening for inhibitors, and understanding its role in cellular signaling pathways. CaMKII is a critical serine/threonine kinase involved in numerous physiological processes, particularly in the central nervous system where it plays a key role in synaptic plasticity, learning, and memory.^{[1][4]}

Peptide Specifications

The following table summarizes the key properties of **Autocamtide-2** peptide.

Property	Specification
Amino Acid Sequence	H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH[5]
One-Letter Sequence	KKALRRQETVDAL[2][5]
Molecular Formula	C65H118N22O20[1][5]
Molecular Weight	~1527.8 g/mol [1][2][5]
Appearance	White to off-white lyophilized powder[1]
Purity	Typically ≥95% (as determined by HPLC)[3][6]

Peptide Handling and Storage

Proper handling and storage are critical to maintain the stability and activity of the **Autocamtide-2** peptide. The lyophilized powder is hygroscopic and should be protected from light.[3]

Form	Storage Temperature	Duration
Lyophilized Powder	-20°C	Up to 1 year[1]
-80°C	Up to 2 years[1]	
Reconstituted Solution	-20°C	Up to 1 month[1]
-80°C	Up to 6 months[1]	

Pre-Reconstitution Handling:

- Before opening the vial, allow the product to equilibrate to room temperature for at least 60 minutes. This minimizes the condensation of atmospheric moisture onto the peptide.
- Handle the vial with care in a clean laboratory environment to prevent contamination.[7]

Reconstitution Protocol

Autocamtide-2 is soluble in high-purity, sterile water.[1][2][8] For some applications, ultrasonic treatment may aid in dissolving the peptide at higher concentrations.[1]

Protocol:

- Determine the desired stock solution concentration and volume.
- Using a sterile pipette tip, add the appropriate volume of sterile, distilled water to the vial containing the lyophilized peptide.
- Recap the vial and gently swirl or invert to dissolve the peptide.[7] Avoid vigorous shaking or vortexing, as this can cause peptide degradation or aggregation.
- Allow the solution to sit for 15-30 minutes to ensure the peptide is fully dissolved.[7]
- If the solution is intended for use in cell-based assays or other sterile applications, it is recommended to filter it through a 0.22 μm sterile filter.[1]
- To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
- Store the aliquots at -20°C or -80°C as indicated in the table above.

Stock Solution Preparation Table:

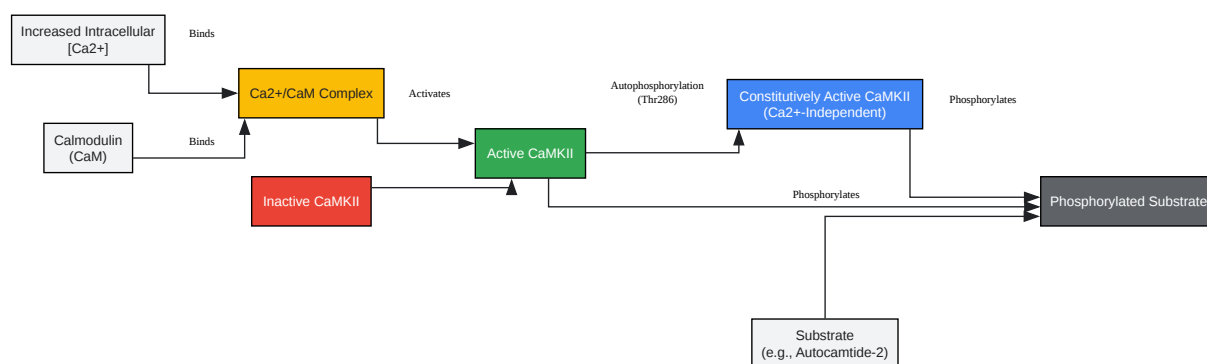
Desired Concentration	Mass of Peptide	Volume of Water to Add
1 mM	1 mg	0.6545 mL
5 mM	1 mg	0.1309 mL
10 mM	1 mg	0.0655 mL

Calculations are based on a molecular weight of 1527.77 g/mol .[1]

Application: CaMKII Signaling and Activity Assay

Autocamtide-2 is primarily used to measure the enzymatic activity of CaMKII. The kinase is activated by the binding of a Ca^{2+} /calmodulin complex, which exposes its catalytic domain.[4]

This activation allows CaMKII to phosphorylate itself (autophosphorylation) and other substrates.[3][4]



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Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent substrate phosphorylation.

Experimental Protocol: In Vitro CaMKII Kinase Activity Assay

This protocol provides a general framework for measuring CaMKII activity using **Autocamide-2** as a substrate. The specific method of detection (e.g., radiometric, fluorescence-based) will determine the need for specific reagents like [γ -³²P]ATP or modified peptides.

Principle: The assay quantifies the rate of phosphate transfer from ATP to **Autocamide-2**, catalyzed by active CaMKII. The amount of phosphorylated peptide directly correlates with kinase activity.

Materials:

- **Autocamide-2** stock solution

- Purified, active CaMKII enzyme
- 5X Kinase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM DTT)
- ATP solution (concentration may vary based on detection method)
- Calmodulin (CaM)
- CaCl₂
- EGTA (for negative control reactions)
- Reaction termination buffer (e.g., phosphoric acid or EDTA solution)
- Detection reagents (e.g., phosphocellulose paper and scintillation fluid for radiometric assays)
- Sterile microcentrifuge tubes or 96-well plate
- Incubator or water bath

Procedure:

- Prepare Reaction Mix: On ice, prepare a master mix containing the Kinase Assay Buffer, CaCl₂, and Calmodulin. For a negative control, prepare a separate mix containing EGTA instead of CaCl₂.
- Aliquot Substrate and Enzyme: In each reaction tube or well, add the required amount of **Autocamtide-2** peptide and purified CaMKII enzyme.
- Initiate Reaction: Start the phosphorylation reaction by adding the ATP solution to each tube/well. The final reaction volume and component concentrations should be optimized for the specific experimental setup.
- Incubate: Immediately transfer the reactions to a 30°C incubator for a predetermined time (e.g., 10-30 minutes). Ensure the incubation time falls within the linear range of the reaction.
- Stop Reaction: Terminate the reaction by adding the stop buffer.

- **Detect Phosphorylation:** Proceed with the detection method appropriate for the assay format. For a radiometric assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ - ^{32}P]ATP, and measuring the remaining radioactivity via liquid scintillation counting.
- **Analyze Data:** Calculate the kinase activity, typically expressed as pmol of phosphate incorporated per minute per mg of enzyme.



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Caption: A generalized workflow for an in vitro CaMKII kinase activity assay.

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- To cite this document: BenchChem. [Autocamtide-2 peptide handling and reconstitution instructions.]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15508805#autocamtide-2-peptide-handling-and-reconstitution-instructions>]

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